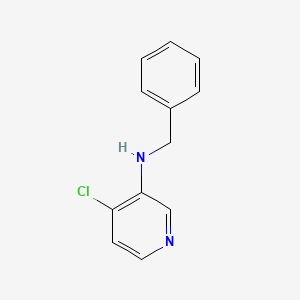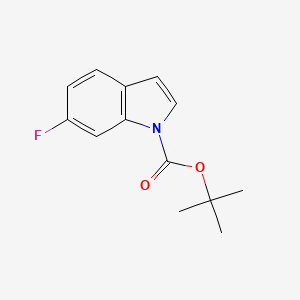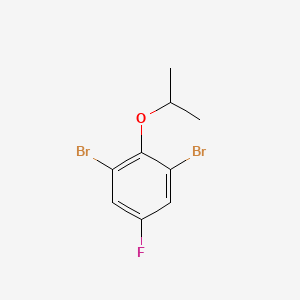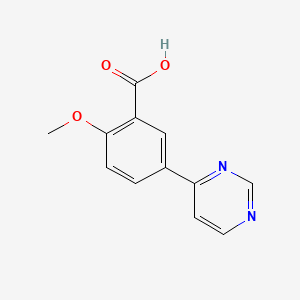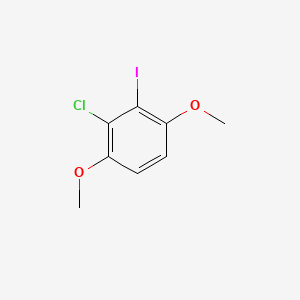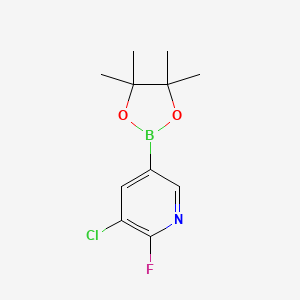
3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound . It is often used in research and development .
Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 223.05 . The SMILES string representation of this compound isCC1(C)OB(OC1(C)C)c2cncc(F)c2 .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : The synthesis of compounds related to 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves multi-step substitution reactions. For instance, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a related compound, is synthesized through a three-step substitution reaction, highlighting the complex synthetic pathways involved in producing such compounds (Huang et al., 2021).
- Crystallography and Conformational Studies : Crystal structure and conformational analyses of these compounds are critical in understanding their molecular structure. Advanced techniques like X-ray diffraction and Density Functional Theory (DFT) are employed to elucidate the structures and confirm their consistency with theoretical models. Such studies are essential for understanding the physicochemical properties of these compounds (Huang et al., 2021).
Chemical Reactivity and Stability Analysis
- Study of Regioisomers and Chemical Reactivity : Comparisons of different regioisomers of pyridinylboron derivatives, like 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, reveal variations in chemical reactivity and stability. These differences are attributed to the orientation of the dioxaborolane ring and bond angles in the BO2 group, impacting the stability and reactivity of these compounds (Sopková-de Oliveira Santos et al., 2003).
Applications in Organic and Polymer Chemistry
- Synthesis of Polymers and Organic Compounds : Compounds like 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are key intermediates in synthesizing various organic and polymeric materials. For instance, they play a role in the synthesis of deeply colored polymers with properties like solubility in common organic solvents, which are essential for practical applications in materials science (Welterlich et al., 2012).
Electrochemical Applications
- Boron-Based Anion Acceptors in Batteries : Boron-based compounds, including those structurally similar to 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been investigated as anion acceptors in fluoride shuttle batteries. These compounds play a significant role in enhancing battery performance due to their ability to impart high fluoride ion conductivity and solubility (Kucuk & Abe, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids and their esters, including pinacol esters, are commonly used in the suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of complex organic compounds, suggesting that the compound could target a variety of organic substrates.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boron atom in the compound forms a bond with a transition metal catalyst, typically palladium. The organic group attached to the boron atom is then transferred to the metal, forming a new carbon-carbon bond .
Pharmacokinetics
Boronic acids and their esters are known to have relatively good bioavailability due to their stability under physiological conditions .
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on the specific organic compounds being synthesized through the Suzuki-Miyaura cross-coupling reactions. The compound itself is likely to act as a building block in the synthesis of these compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of a suitable catalyst can influence the compound’s action, efficacy, and stability. For instance, the compound is typically stored at ambient temperature , and its reactivity in Suzuki-Miyaura cross-coupling reactions can be influenced by the pH of the reaction environment .
Propiedades
IUPAC Name |
3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRZNYRICKWBKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682361 |
Source


|
| Record name | 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220219-73-7 |
Source


|
| Record name | 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

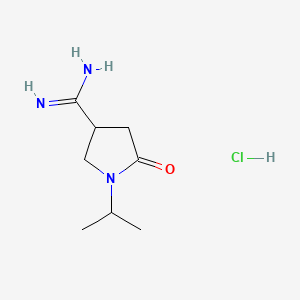

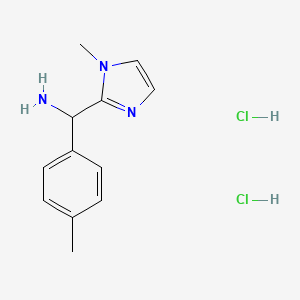
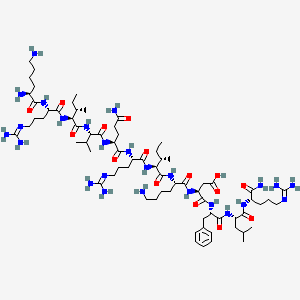
![2-[3-(N-Ethylaminocarbonyl)phenyl]phenol](/img/structure/B572609.png)
